4-Propylpiperazine-1-carbonyl chloride
Description
Piperazine-1-carbonyl chloride derivatives are a class of organic compounds characterized by a six-membered piperazine ring with a carbonyl chloride (-COCl) group attached to one nitrogen atom. These compounds are highly reactive due to the electrophilic carbonyl chloride moiety, making them valuable intermediates in pharmaceutical synthesis, agrochemicals, and material science. Substituents on the piperazine ring (e.g., alkyl, aryl, or heteroaryl groups) significantly influence their physical, chemical, and biological properties .
Properties
CAS No. |
747355-56-2 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-propylpiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-2-3-10-4-6-11(7-5-10)8(9)12/h2-7H2,1H3 |
InChI Key |
JIWXNRDOBLWDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylpiperazine-1-carbonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-propylpiperazine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Propylpiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as alcohols or amines, can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-Propylpiperazine-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Propylpiperazine-1-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
4-Methylpiperazine-1-carbonyl Chloride
- Structure : Methyl group at the 4-position.
- Molecular Formula : C₆H₁₁ClN₂O.
- Key Properties :
- Applications : Used in synthesizing protease inhibitors and antipsychotic agents.
4-Benzyhydrylpiperazin-1-yl Carbonyl Chloride (CAS 13521-97-6)
- Structure : Bulky benzhydryl (diphenylmethyl) substituent.
- Molecular Formula : C₁₈H₁₉ClN₂O.
- Key Properties :
4-(4-Chlorophenyl)piperazine Derivatives
- Examples: 1-(4-Chlorophenyl)piperazine (C₁₀H₁₃ClN₂, ), 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester ().
- Key Properties :
4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride
- Structure : Ethyl substituent with two ketone groups (dioxo).
- Molecular Formula : C₇H₉ClN₂O₃.
- Key Properties :
1-(Pyridin-3-yl)piperazine Hydrochloride
- Structure : Pyridine ring at the 1-position.
- Molecular Formula : C₉H₁₄ClN₃ (hydrochloride salt).
- Key Properties :
Comparative Data Table
*Hypothetical structure inferred from analogs.
Research Findings and Trends
- Lipophilicity and Bioavailability : Propyl and benzhydryl derivatives exhibit higher LogP values, favoring blood-brain barrier penetration in CNS drug development .
- Reactivity : Electron-withdrawing groups (e.g., chlorophenyl) enhance carbonyl chloride reactivity, whereas bulky substituents (e.g., benzhydryl) slow reaction kinetics .
- Safety : Piperazine derivatives with aromatic groups (e.g., 4-CPP) show psychoactive effects, necessitating stringent handling protocols .
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